Cas no 25414-89-5 (Thiocyanic acid, 1-methylpropyl ester)
Thiocyanic acid, 1-methylpropyl ester Chemical and Physical Properties
Names and Identifiers
-
- Thiocyanic acid, 1-methylpropyl ester
- s-butyl thiocyanate
- 2-thiocyanatobutane
- AKOS006345521
- SCHEMBL6241752
- butan-2-yl thiocyanate
- MFCD00955712
- 2-Butyl thiocyanate
- 25414-89-5
-
- MDL: MFCD00955712
- Inchi: 1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3
- InChI Key: HMDYBNCYTSFZEL-UHFFFAOYSA-N
- SMILES: S(C#N)C(C)CC
Computed Properties
- Exact Mass: 115.04567
- Monoisotopic Mass: 115.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 81.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 23.79
Thiocyanic acid, 1-methylpropyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024156-5g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 5g |
£104.00 | 2022-02-28 | |
| Fluorochem | 024156-1g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 1g |
£52.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1232608-1g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 1g |
$260 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1232608-5g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 5g |
$350 | 2024-06-05 | |
| A2B Chem LLC | AX72283-1g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 1g |
$169.00 | 2024-04-20 | |
| A2B Chem LLC | AX72283-5g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 5g |
$238.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1232608-1g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 1g |
$265 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1232608-5g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 5g |
$360 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1232608-1g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 1g |
$265 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1232608-5g |
2-Butyl thiocyanate |
25414-89-5 | 99% | 5g |
$360 | 2025-02-22 |
Thiocyanic acid, 1-methylpropyl ester Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Thiocyanic acid, 1-methylpropyl ester
Thiocyanic acid, 1-methylpropyl ester (CAS No. 25414-89-5): A Comprehensive Overview
Thiocyanic acid, 1-methylpropyl ester, with the chemical formula C5H11NS, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 25414-89-5, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications and the potential it holds in various chemical syntheses. Understanding its properties, synthesis methods, and emerging applications is crucial for researchers and industry professionals alike.
The structure of thiocyanic acid, 1-methylpropyl ester consists of a thiocyanate group (-SCN) esterified with 1-methylpropyl alcohol. This configuration imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The compound's solubility profile, thermal stability, and reactivity under different conditions are key factors that influence its utility in chemical reactions.
In recent years, the study of thiocyanate derivatives has seen significant advancements, particularly in the field of medicinal chemistry. Researchers have been exploring the potential of such compounds as precursors to bioactive molecules. For instance, studies have shown that derivatives of thiocyanic acid, 1-methylpropyl ester exhibit properties that make them suitable for developing novel therapeutic agents. These properties include interaction with biological targets and potential antimicrobial effects.
The synthesis of thiocyanic acid, 1-methylpropyl ester typically involves the reaction between 1-methylpropyl alcohol and sodium thiocyanate under controlled conditions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the product. Recent improvements in synthetic methodologies have enabled more efficient and environmentally friendly production processes, aligning with the growing emphasis on sustainable chemistry.
One of the most promising applications of thiocyanic acid, 1-methylpropyl ester is in the development of agrochemicals. Its structural features make it a viable candidate for creating new pesticides and herbicides that are effective yet environmentally benign. Current research is focused on optimizing its derivatives to enhance their efficacy while minimizing adverse effects on non-target organisms.
The pharmaceutical industry has also shown interest in exploring the therapeutic potential of compounds related to thiocyanic acid, 1-methylpropyl ester. Preliminary studies suggest that certain derivatives may possess anti-inflammatory or analgesic properties. These findings have prompted further investigation into structurally related compounds as candidates for drug development pipelines.
The chemical behavior of thiocyanic acid, 1-methylpropyl ester under various conditions has been extensively studied. Its reactivity with nucleophiles and electrophiles, as well as its stability under different pH levels and temperatures, provides insights into its potential roles in synthetic chemistry. These studies are crucial for designing experiments that maximize yield and minimize byproduct formation.
In conclusion, thiocyanic acid, 1-methylpropyl ester (CAS No. 25414-89-5) is a multifaceted compound with broad applications in chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in scientific advancements.
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